N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-11(2)20-8-6-13(18-20)15(21)16-9-12-10-19-7-4-3-5-14(19)17-12/h3-8,10-11H,9H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRMGMSUDCENRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NCC2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide, is a derivative of imidazo[1,2-a]pyridine. Imidazo[1,2-a]pyridine derivatives have been found to exhibit a wide range of pharmacological activities. They have been reported to show inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX).
Mode of Action
For instance, they can inhibit the activity of enzymes such as AChE, BChE, and LOX. These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.
Biochemical Pathways
The inhibition of AChE, BChE, and LOX by imidazo[1,2-a]pyridine derivatives can affect several biochemical pathways. For example, the inhibition of AChE and BChE can disrupt cholinergic neurotransmission, which is involved in many functions of the nervous system. On the other hand, the inhibition of LOX can affect the metabolism of arachidonic acid, a key player in inflammatory responses.
Result of Action
The inhibition of AChE, BChE, and LOX by imidazo[1,2-a]pyridine derivatives can lead to various molecular and cellular effects. For instance, the disruption of cholinergic neurotransmission can affect nerve signal transmission, while the alteration of arachidonic acid metabolism can modulate inflammatory responses.
Biological Activity
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide is a novel compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This compound, with a molecular formula of C₁₅H₁₇N₅O and a molecular weight of 283.33 g/mol, is being investigated for its potential therapeutic applications across various medical fields.
Pharmacological Properties
Imidazo[1,2-a]pyridine derivatives are known for their extensive pharmacological profiles, which include:
- Anticancer Activity : Studies have shown that imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. For instance, certain derivatives have demonstrated efficacy against various cancer cell lines such as leukemia, melanoma, and breast cancer .
- Antimicrobial Effects : These compounds also possess antimicrobial properties, making them potential candidates for treating infections caused by bacteria and fungi .
- Anti-inflammatory and Analgesic Properties : Research indicates that imidazo[1,2-a]pyridines can modulate inflammatory responses and provide pain relief, which is crucial in managing chronic pain conditions .
- CNS Activity : Some derivatives have been recognized for their effects on the central nervous system (CNS), with applications in treating disorders such as insomnia and anxiety .
Structure-Activity Relationship (SAR)
The structure-activity relationship of imidazo[1,2-a]pyridine derivatives reveals critical insights into how structural modifications influence biological activity. Key findings include:
- Substitution Patterns : The presence of specific functional groups at designated positions on the imidazo[1,2-a]pyridine ring significantly affects potency and selectivity against various biological targets.
- Molecular Docking Studies : Computational studies have facilitated the understanding of binding interactions between these compounds and their target proteins, aiding in the design of more effective derivatives .
1. Anticancer Activity
A study evaluated the anticancer effects of this compound on several cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. Notably, it showed IC₅₀ values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines.
2. Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing effective antibacterial properties comparable to conventional antibiotics.
Data Table: Biological Activities of Imidazo[1,2-a]pyridine Derivatives
Chemical Reactions Analysis
Reactivity Studies
The chemical reactivity of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide can be analyzed through various types of reactions:
3.1.1 Nucleophilic Substitution
Nucleophilic substitution reactions can occur at the carboxamide functional group, where nucleophiles can attack the carbonyl carbon leading to the formation of new amide derivatives. This property is significant when considering modifications to enhance biological activity.
3.1.2 Cyclization Reactions
The compound may undergo cyclization reactions under specific conditions to form more complex heterocycles. For instance, reactions involving electrophilic substitution at the imidazo or pyrazole rings could yield novel derivatives with potentially enhanced pharmacological properties.
Potential Biological Activities
Research indicates that compounds containing imidazo and pyrazole moieties exhibit a range of biological activities including:
-
Anticancer Properties : Certain derivatives have shown promise as inhibitors in various cancer pathways.
-
Antimicrobial Activity : The structural features contribute to their effectiveness against bacterial strains.
The specific reactivity and resultant biological activities of this compound are areas of active investigation.
Biological Activity Data
| Compound | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivative | ENPP1 Inhibition | 5.70 | |
| N-(imidazo[1,2-a]pyridin) | Anticancer | Varies | Ongoing Research |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives ()
Compounds such as 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine and pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines share a pyrazolopyrimidine core. Unlike the target compound, these lack the imidazo[1,2-a]pyridine system but exhibit isomerization behavior under specific conditions, which may influence their conformational stability and binding kinetics .
Pyrrole-Imidazole Hybrids ()
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide replaces the pyrazole with a pyrrole ring and introduces a trifluoromethylpyridine group. The compound demonstrated high purity (HPLC: 98.67%) and favorable mass spectrometry data (ESIMS m/z: 392.2), suggesting robust synthetic reproducibility .
Imidazo[1,2-a]pyrimidine Derivatives ()
Triaryl-substituted imidazo[1,2-a]pyrimidines synthesized via optimized methods share structural similarity with the target compound but replace pyridine with pyrimidine. Computational ADMET studies predict favorable pharmacokinetic profiles for these derivatives, including blood-brain barrier penetration and metabolic stability, which may extend their utility to neurological disorders .
Pharmacological and Physicochemical Data Comparison
Q & A
Q. What are the key considerations for synthesizing N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide in high yield and purity?
Methodological Answer: The synthesis typically involves multi-step routes requiring precise control of reaction parameters. Critical steps include:
- Coupling Reactions : Amide bond formation between the imidazo[1,2-a]pyridine and pyrazole-carboxamide moieties, often using coupling agents like EDC/HOBt under anhydrous conditions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred to stabilize intermediates and enhance reaction efficiency .
- Temperature Control : Maintaining temperatures between 0–25°C during sensitive steps (e.g., carboxamide formation) to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key diagnostic signals include:
- Imidazo[1,2-a]pyridine protons: Aromatic protons at δ 7.2–8.5 ppm (doublets or triplets) .
- Isopropyl group: A doublet at δ 1.2–1.5 ppm (CH(CH₃)₂) .
- Carboxamide: NH proton at δ 10.5–11.0 ppm (broad singlet) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ ion) with <2 ppm error validates the molecular formula .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data observed in different assay systems for this compound?
Methodological Answer: Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability assays (e.g., MTT) to distinguish direct target effects from off-target interactions .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound solubility, as aggregation in aqueous buffers can falsely reduce activity .
- Metabolic Stability Testing : Evaluate liver microsome stability to rule out rapid degradation in cell-based vs. cell-free systems .
Q. How does the substitution pattern on the imidazo[1,2-a]pyridine and pyrazole rings influence kinase inhibitory activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Imidazo[1,2-a]pyridine Modifications :
- Electron-withdrawing groups (e.g., Cl at position 6) enhance binding to hydrophobic kinase pockets (e.g., JAK2 inhibition) .
- Methyl substitution at position 2 improves metabolic stability but reduces solubility .
- Pyrazole Ring :
- Isopropyl at N1 increases steric bulk, favoring selectivity for kinases with larger active sites (e.g., CDK2 vs. CDK4) .
- Carboxamide orientation (C3 vs. C5) alters hydrogen-bonding interactions with catalytic lysine residues .
SAR Table:
| Substituent (Imidazo[1,2-a]pyridine) | Pyrazole Modification | Kinase IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| 6-Cl | 1-isopropyl | 0.12 | 15x (CDK2 vs. CDK4) |
| 2-Me | 1-isopropyl | 0.45 | 3x |
| H | 1-cyclopropyl | 2.1 | Non-selective |
Q. What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?
Methodological Answer:
- In Vitro Models :
- Cell Lines : Use NCI-60 panel or patient-derived xenograft (PDX) cells to assess broad-spectrum activity .
- 3D Spheroids : Mimic tumor microenvironment for penetration studies .
- In Vivo Models :
- Xenograft Mice : Implant HT-29 (colon cancer) or A549 (lung cancer) cells to evaluate tumor growth inhibition .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via oral vs. intravenous administration .
Methodological Challenges
Q. How to optimize reaction conditions for scaling up synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., amide coupling) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) reduce reaction times in nitro-group reductions .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
Q. What computational methods predict off-target interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against kinase homology models (e.g., PDB: 4KD7) .
- Machine Learning : Train models on ChEMBL data to predict CYP450 or hERG channel binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
